

KASP Master Mix: A Detailed Guide to Preparation and Storage

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This document provides a comprehensive overview of the preparation and storage conditions for Kompetitive Allele Specific PCR (KASP™) master mix. Adherence to these protocols is crucial for ensuring the accuracy, reliability, and reproducibility of KASP genotyping assays, a powerful tool in genetic analysis and drug development.

Introduction to KASP Technology

Kompetitive Allele Specific PCR (KASP) is a homogeneous, fluorescence-based genotyping technology used for single nucleotide polymorphism (SNP) and insertion/deletion (InDel) detection.[1][2][3] The technology relies on the competitive binding of two allele-specific forward primers and a common reverse primer to the target DNA.[1][4][5] The KASP system comprises two main components: the KASP Assay Mix, which is specific to the SNP or InDel of interest, and the universal KASP Master Mix.[4][6] The master mix contains all the necessary components for the PCR reaction, including a specially modified Taq polymerase, dNTPs, a passive reference dye (ROX™), and a universal fluorescent reporting system.[4][5][6][7]

KASP Master Mix Components and Storage

The KASP Master Mix is a critical component of the genotyping assay, and its proper handling and storage are paramount to achieving optimal results.

Master Mix Composition

The universal KASP Master Mix is a 2X concentrated solution that typically includes:

- KASP Taq Polymerase: A specially developed Taq polymerase optimized for allele-specific PCR.[4][8]
- FRET Cassettes: A universal fluorescent reporting system containing two cassettes, one labeled with FAM™ dye and the other with HEX™ dye.[4][5][9]
- dNTPs: Deoxynucleotide triphosphates necessary for DNA synthesis.[8]
- MgCl₂: Magnesium chloride, a cofactor for Taq polymerase. The final concentration in a 1X reaction is typically 2.5 mM with KASP Master Mix v4.0.[4][10][11]
- ROX™ Passive Reference Dye: Used to normalize the fluorescent signal, with different levels (Low, Standard, High) available to suit various qPCR instruments.[6][7]
- Optimized Buffer Solution: Provides the optimal chemical environment for the PCR reaction.[4][6]

Storage Conditions

Proper storage of the KASP Master Mix is essential to maintain its stability and performance. Upon receipt, it is recommended to aliquot the master mix into smaller, light-protective tubes to minimize freeze-thaw cycles.[6][10][11]

Reagent	Short-Term Storage (4°C)	Long-Term Storage (-20°C)	Extended Storage (-80°C)
KASP Master Mix	1 week[4][6][10][11]	1 year[4][6][10][11]	Indefinitely[4]
KASP Assay Mix	14 days[6][7]	≥1 year[6]	Not applicable

Important Considerations:

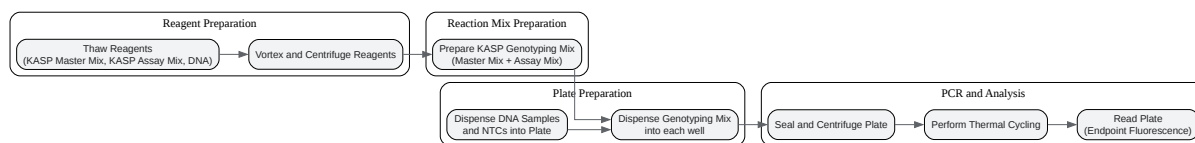
- Avoid frequent freezing and thawing of the KASP Master Mix as it can negatively impact performance.[4] It is advised not to exceed three freeze-thaw cycles.[7][11]
- Always store the KASP Master Mix in light-protective tubes.[4][6][10]
- Ensure all reagents are thoroughly thawed and mixed before use, as components can thaw at different rates.[6][10]

Experimental Protocols

This section outlines the detailed methodology for preparing the KASP genotyping reaction mix.

KASP Reaction Assembly Workflow

The following diagram illustrates the general workflow for preparing the KASP genotyping reaction.



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Caption: Workflow for KASP genotyping reaction preparation.

Preparation of KASP Genotyping Mix

It is crucial to prepare a sufficient volume of the KASP genotyping mix (KASP Master Mix + KASP Assay Mix) for all samples, including a 10% excess to account for pipetting inaccuracies. [6] Do not pipette small volumes of each component directly into individual wells.[4]

Reaction Volumes for Different Plate Formats:

Component	96-Well Plate (10 μ L reaction)	384-Well Plate (5 μ L reaction)
2X KASP Master Mix	5.0 μ L	2.5 μ L
KASP Assay Mix	0.14 μ L	0.07 μ L
DNA Sample (wet)	5.0 μ L	2.5 μ L
Total Volume	10.14 μ L	5.07 μ L

Table adapted from LGC, Biosearch Technologies™ documentation.[\[6\]](#)[\[12\]](#)

For Dried DNA Samples: If using dried DNA, molecular biology grade water must be added to the genotyping mix to ensure the KASP Master Mix is at a final 1X concentration.[\[12\]](#)

Component	96-Well Plate (10 μ L reaction)	384-Well Plate (5 μ L reaction)
2X KASP Master Mix	5.0 μ L	2.5 μ L
KASP Assay Mix	0.14 μ L	0.07 μ L
Water	5.0 μ L	2.5 μ L
Total Genotyping Mix	10.14 μ L	5.07 μ L

Table adapted from LGC, Biosearch Technologies™ documentation.[\[7\]](#)[\[12\]](#)

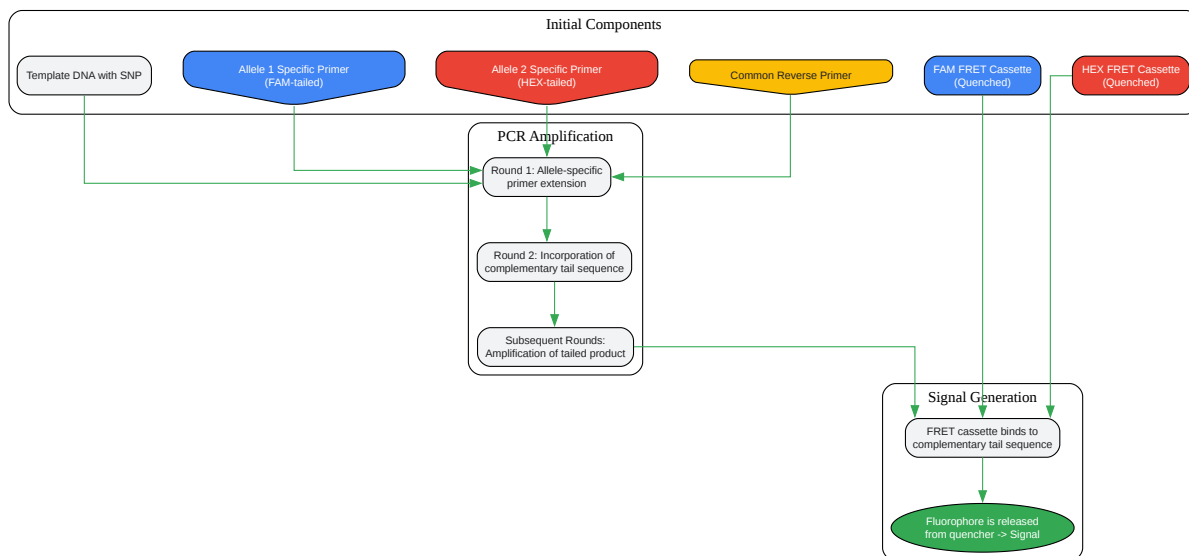
Step-by-Step Protocol

- Thaw and Prepare Reagents: Thoroughly thaw the KASP Master Mix, KASP Assay Mix, and DNA samples.[\[6\]](#) Vortex all reagents briefly and centrifuge to collect the contents at the bottom of the tubes.[\[4\]](#)
- Prepare KASP Genotyping Mix: In a suitable tube, prepare the required volume of the KASP genotyping mix by combining the 2X KASP Master Mix and the KASP Assay Mix according to the volumes specified in the tables above. Mix thoroughly by vortexing.

- **Dispense DNA:** Array the DNA samples and at least two No-Template Controls (NTCs) into the wells of a PCR plate.[4][11][12] For NTCs, use sterile water instead of DNA.[11] The recommended amount of DNA is typically 5-50 ng per reaction, but this can vary depending on the genome size of the organism.[4][12]
- **Dispense Genotyping Mix:** Dispense the prepared KASP genotyping mix into each well containing the DNA sample or NTC.
- **Seal and Centrifuge:** Seal the plate with a PCR-suitable, optically clear seal.[6] Centrifuge the plate at a minimum of 550 x g to ensure all the reaction components are at the bottom of the wells.[6]
- **Thermal Cycling:** Place the reaction plate in a thermal cycler and run the appropriate KASP thermal cycling program.[6] A typical program involves an activation step, followed by touchdown PCR cycles and then amplification cycles.[6][11]
- **Data Acquisition:** After thermal cycling, cool the plate to below 40°C before reading the endpoint fluorescence in a FRET-capable plate reader or qPCR machine.[6]

KASP Signaling Pathway

The following diagram illustrates the mechanism of signal generation in a KASP assay.



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Caption: Mechanism of KASP signal generation.

In the initial PCR rounds, the allele-specific primers bind and extend, incorporating a unique tail sequence.^[4] In subsequent rounds, the complementary sequence to this tail is generated.^[13] The fluorescently labeled oligonucleotides in the FRET cassettes, which are initially quenched,

then bind to their complementary tail sequences, releasing the fluorophore from the quencher and generating a signal.[4][5][13]

Conclusion

Proper preparation and storage of the KASP master mix are fundamental for successful genotyping experiments. By following these detailed protocols and understanding the principles of the KASP technology, researchers, scientists, and drug development professionals can ensure high-quality, reliable, and reproducible results. For further troubleshooting or specific applications, consulting the manufacturer's guidelines is always recommended.

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- To cite this document: BenchChem. [KASP Master Mix: A Detailed Guide to Preparation and Storage]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1248019/docs#kasp-master-mix-a-detailed-guide-to-preparation-and-storage>]

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